Product packaging for Isookaninglucoside(Cat. No.:)

Isookaninglucoside

Cat. No.: B13396795
M. Wt: 450.4 g/mol
InChI Key: DGGOLFCPSUVVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isookaninglucoside is a flavonoid glycoside compound provided exclusively for Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any clinical procedures, and must not be used for personal purposes . RUO products like this compound are essential tools for scientific investigations in controlled laboratory environments, dedicated to facilitating basic research and the development of novel assays and tools . Research into structurally related isoamylene flavonoid glycosides has demonstrated significant anti-tumor properties in preclinical studies, showing inhibitory effects on the growth of various human tumor cell lines, including liver cancer, lung cancer, leukemia, colon cancer, and breast cancer . This suggests this compound holds substantial promise for applications in oncology research, pharmaceutical development for discovering new drug compounds, and the broader understanding of disease mechanisms . Researchers are provided with this high-quality reagent to advance cutting-edge research initiatives, contributing to the evolution of scientific tools and solutions. All promotional and informational materials for this product are crafted to remain on a technical and analytical level, strictly avoiding any claims or implications of clinical or diagnostic utility, in full alignment with regulatory guidance for RUO products .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O11 B13396795 Isookaninglucoside

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGOLFCPSUVVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Classification Within Advanced Research Frameworks

Advanced Spectroscopic and Chiroptical Methods for Stereochemical and Conformational Analysis of Isookaninglucoside Derivatives

The complete structural elucidation of a C-glycosidic flavonoid requires a combination of spectroscopic and chiroptical methods to define not only its core structure but also its three-dimensional arrangement. For any derivative of this compound, these techniques would be indispensable.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstone techniques for the structural analysis of flavonoids. mtak.hunih.gov

Nuclear Magnetic Resonance (NMR): One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information on the flavonoid's basic skeleton and the types of sugar moieties present. scispace.com Two-dimensional (2D) NMR techniques, like Heteronuclear Multiple Bond Correlation (HMBC), are crucial for determining the specific linkage points between the sugar and the aglycone, which is fundamental for identifying C-glycosides. scispace.comnih.gov In some C-glycosyl flavonoids, restricted bond rotation can lead to the appearance of multiple isomers in solution, which can be observed as signal duplication in NMR spectra. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the compound. researchgate.net Critically, tandem MS (MS/MS) fragmentation patterns can differentiate C-glycosides from their O-glycoside isomers. nih.gov O-glycosidic bonds are easily cleaved, whereas the C-C bond in C-glycosides is more stable, leading to characteristic fragmentation patterns within the sugar moiety itself. nih.govnih.gov This allows researchers to distinguish between isomers, such as those where the sugar is attached at the C-6 versus the C-8 position. nih.gov

Chiroptical Methods: These techniques are vital for determining the absolute configuration of chiral centers within the molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful method for stereochemical assignment in chiral flavonoids. researchgate.net The experimental ECD spectrum, when compared with theoretical spectra calculated using methods like Time-Dependent Density Functional Theory (TD-DFT), allows for the unambiguous determination of a molecule's absolute configuration (e.g., R or S). researchgate.net This is particularly important as the biological activity of flavonoids can be highly dependent on their stereochemistry. nih.govnih.gov

The table below summarizes the application of these advanced methods.

Analytical TechniqueApplication for C-Glycosidic FlavonoidsInformation Yielded
1D NMR (¹H, ¹³C)Initial structural assessment.Identifies aglycone type, sugar units, and substitution patterns. scispace.com
2D NMR (HMBC, HSQC)Elucidation of connectivity.Determines the precise C-C linkage point between the sugar and aglycone. nih.gov
Mass Spectrometry (MS)Molecular weight and formula determination.Provides elemental composition and molecular mass. researchgate.net
Tandem MS (MS/MS)Structural isomer differentiation.Distinguishes between O- and C-glycosides and positional isomers (C-6 vs. C-8) through unique fragmentation patterns. nih.govnih.gov
Circular Dichroism (CD)Stereochemical analysis.Determines the absolute configuration of chiral centers. researchgate.net

Classification of this compound as a C-Glycosidic Flavonoid in Biosystematics and Chemodiversity Studies

Flavonoids are a diverse group of secondary metabolites produced by plants, playing roles in signaling, defense, and pigmentation. nih.govmdpi.com They are broadly classified into subgroups based on their chemical structure. mdpi.comresearchgate.net

This compound, by its name, would be classified as a C-glycosidic flavonoid. This classification is defined by the presence of a direct carbon-carbon (C-C) bond between a sugar (glucoside) and the flavonoid aglycone (the non-sugar part, likely an "okanin" derivative). This C-C linkage makes the molecule significantly more resistant to acidic and enzymatic hydrolysis compared to the more common O-glycosides, where the sugar is linked via an oxygen atom. whiterose.ac.uk

This chemical stability has important implications for the roles of C-glycosides in biosystematics and chemodiversity:

Biosystematics (Chemotaxonomy): The presence, absence, or specific patterns of C-glycosidic flavonoids can be used as chemical markers to classify plants and understand their evolutionary relationships. For instance, comparative analysis of flavonoid profiles, including C-glycosides, among different species of the genus Prosopis has been used to confirm their close taxonomic links. The detection of numerous C-glycosides in the lotus (B1177795) plant (Nelumbo nucifera) also has potential taxonomic implications. nih.gov

Chemodiversity: C-glycosides contribute significantly to the chemical diversity of the plant kingdom. Studying their distribution provides insight into the biosynthetic capabilities of different plant lineages and the evolutionary pressures that may have favored the production of these stable compounds.

Isomeric and Analogous Forms of this compound and Their Research Implications

The structural diversity of flavonoids is greatly expanded by the existence of isomers and analogs, which have significant research implications due to their potentially different biological activities.

Isomeric Forms: Isomers are molecules that have the same molecular formula but different structural arrangements. For a hypothetical this compound, several types of isomerism would be relevant:

Positional Isomerism: This is the most common form in C-glycosidic flavonoids. The sugar moiety is typically attached to either the C-6 or C-8 position of the flavonoid A-ring. For example, isoorientin (B1672268) (luteolin-6-C-glucoside) and orientin (B1677486) (luteolin-8-C-glucoside) are well-known positional isomers. rsc.orgresearchgate.net

Rotational Isomerism (Atropisomerism): This occurs due to restricted rotation around the single bond connecting the sugar to the flavonoid core, which can be caused by steric hindrance. This phenomenon can lead to the existence of stable, distinct rotational isomers (rotamers) that can be detected by NMR. researchgate.net

Stereoisomerism: If the aglycone itself contains chiral centers, different stereoisomers (enantiomers or diastereomers) can exist, which can be distinguished using chiroptical methods. nih.gov

Analogous Forms: Analogs are compounds with similar chemical structures. For this compound, analogs could include:

Flavonoids with the same "okanin" aglycone but linked to a different sugar (e.g., a pentose (B10789219) instead of a glucose).

Flavonoids with the same glucose moiety but linked to a different aglycone (e.g., apigenin (B1666066) or luteolin (B72000) instead of okanin). mdpi.com

Research Implications: The precise isomeric or analogous form of a flavonoid is critically important because minor structural changes can lead to significant differences in biological activity. researchgate.net The antioxidant capacity of flavone (B191248) C-glycosides, for example, is closely related to their structural characteristics, such as the hydroxylation pattern of the aglycone and the position of the sugar moiety. mdpi.com Therefore, the accurate structural characterization and differentiation of isomers are essential for natural product research, drug discovery, and understanding the compound's function in biological systems. rsc.org

Biosynthetic Pathways and Metabolic Engineering Research

Elucidation of Precursor Utilization and Enzymatic Transformations in Isookaninglucoside Biosynthesis

The biosynthesis of this compound is hypothesized to commence with the core phenylpropanoid pathway. The amino acid L-phenylalanine serves as the initial precursor, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequently, cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) catalyze the formation of p-coumaroyl-CoA, a key intermediate at the junction of primary and secondary metabolism.

The first committed step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to produce naringenin (B18129) chalcone. Chalcone isomerase (CHI) then facilitates the stereospecific cyclization of naringenin chalcone to form the flavanone (B1672756) naringenin.

The specific structure of the aglycone of this compound, isookanin (B600519), necessitates further enzymatic transformations. Based on its 3',4',7,8-tetrahydroxyflavanone structure, the following enzymatic steps are proposed:

Hydroxylation at the 3' position: Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, is likely responsible for the hydroxylation of naringenin at the 3' position of the B-ring to yield eriodictyol.

Hydroxylation at the 8 position: The introduction of a hydroxyl group at the C-8 position of the A-ring is a less common modification. This step is likely catalyzed by a specific flavonoid 8-hydroxylase (F8H), another cytochrome P450 enzyme.

Glycosylation: The final step in the formation of this compound is the attachment of a glucose moiety to the isookanin aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT). The precise position of glycosylation in this compound is not definitively established in publicly available literature; however, it is presumed to be an O-glycosidic linkage, a common modification in flavonoid biosynthesis.

A plausible biosynthetic pathway for this compound is outlined below:

StepPrecursorEnzymeProduct
1L-PhenylalaninePhenylalanine ammonia-lyase (PAL)Cinnamic acid
2Cinnamic acidCinnamate-4-hydroxylase (C4H)p-Coumaric acid
3p-Coumaric acid4-Coumarate:CoA ligase (4CL)p-Coumaroyl-CoA
4p-Coumaroyl-CoA + 3x Malonyl-CoAChalcone synthase (CHS)Naringenin chalcone
5Naringenin chalconeChalcone isomerase (CHI)Naringenin
6NaringeninFlavonoid 3'-hydroxylase (F3'H)Eriodictyol
7EriodictyolFlavonoid 8-hydroxylase (F8H)Isookanin
8Isookanin + UDP-glucoseUDP-glycosyltransferase (UGT)This compound

This table represents a hypothetical pathway based on known flavonoid biosynthesis.

Identification and Functional Characterization of Key Biosynthetic Enzymes (e.g., Glycosyltransferases)

Central to the biosynthesis of this compound are several key enzyme families. While the specific enzymes for this compound have not been isolated and characterized, their functions can be inferred from studies on other flavonoids.

UDP-Glycosyltransferases (UGTs) are a large and diverse family of enzymes responsible for the glycosylation of a wide range of secondary metabolites, including flavonoids. This glycosylation step is crucial as it can significantly alter the solubility, stability, and biological activity of the aglycone. In the context of this compound biosynthesis, a specific UGT would catalyze the transfer of a glucose molecule from UDP-glucose to a hydroxyl group on the isookanin aglycone. The identification and characterization of this specific UGT would involve techniques such as gene mining from the transcriptome of a known this compound-producing plant, followed by heterologous expression and in vitro enzymatic assays with isookanin as the substrate.

Other key enzymes include the cytochrome P450 monooxygenases , such as F3'H and the putative F8H. These enzymes are critical for determining the hydroxylation pattern of the flavonoid core structure, which is a key determinant of its biological activity.

Genetic Regulation and Transcriptomic Studies of this compound Production in Natural Sources

The production of flavonoids in plants is tightly regulated at the transcriptional level. The expression of the biosynthetic genes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. These proteins can form a regulatory complex (MBW complex) that binds to the promoter regions of the flavonoid biosynthetic genes, thereby activating or repressing their transcription.

Transcriptomic analysis of plants that produce this compound, such as Bidens pilosa, would be a powerful tool to identify the specific transcription factors and biosynthetic genes involved in its production. By comparing the transcriptomes of high- and low-producing tissues or plants grown under different conditions, researchers can identify candidate genes whose expression levels correlate with this compound accumulation. Such studies would provide valuable insights into the regulatory network governing its biosynthesis and identify potential targets for genetic engineering to enhance production.

Metabolic Flux Analysis and Isotopic Labeling for Pathway Delineation in Model Organisms

Metabolic flux analysis (MFA) and isotopic labeling are powerful techniques to quantitatively study the flow of metabolites through a metabolic network. wikipedia.org While no specific studies on this compound have been reported, these methods could be instrumental in elucidating its biosynthetic pathway.

In a hypothetical study, a plant or a genetically engineered microorganism capable of producing this compound could be fed with a stable isotope-labeled precursor, such as ¹³C-phenylalanine. nih.gov By tracing the incorporation of the ¹³C label into the intermediates and the final product using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the metabolic route and the relative activities of different branches of the pathway could be determined. nih.gov This would provide definitive evidence for the proposed biosynthetic pathway and could reveal potential bottlenecks in production.

Heterologous Biosynthesis and Pathway Reconstruction for Enhanced Production in Engineered Systems

The low abundance of many valuable natural products, potentially including this compound, in their native plant sources has driven the development of microbial production platforms. frontiersin.orgnih.gov Heterologous biosynthesis in well-characterized microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising alternative for sustainable and scalable production. frontiersin.orgnih.gov

The reconstruction of the this compound biosynthetic pathway in a microbial host would involve the following steps:

Identification and cloning of all necessary biosynthetic genes: This includes PAL, C4H, 4CL, CHS, CHI, F3'H, the putative F8H, and the specific UGT.

Assembly of the genes into an expression vector: The genes would be placed under the control of strong, inducible promoters suitable for the chosen microbial host.

Transformation of the microbial host: The engineered plasmid would be introduced into the host organism.

Optimization of fermentation conditions: The growth medium, temperature, pH, and other fermentation parameters would be optimized to maximize product yield.

Metabolic engineering strategies could be further employed to enhance production by:

Increasing precursor supply: Overexpressing genes in the host's native pathways that lead to the production of L-phenylalanine and malonyl-CoA.

Reducing competing pathways: Deleting or downregulating genes that divert precursors away from the desired pathway.

Enzyme engineering: Modifying the biosynthetic enzymes to improve their catalytic efficiency or substrate specificity.

Successful heterologous production of various flavonoid glycosides has been reported, demonstrating the feasibility of this approach for compounds like this compound. nih.govnih.gov

Advanced Synthetic Methodologies for Research Applications

Chemo-Enzymatic Approaches for Stereoselective Synthesis of Isookaninglucoside and Its Glycosidic Analogs

Chemo-enzymatic synthesis merges the precision of enzymatic catalysis with the flexibility of chemical synthesis, offering a powerful strategy for constructing complex molecules like this compound. This approach is particularly advantageous for glycosylation, a reaction that is often challenging to control using purely chemical methods due to the need for extensive protecting group manipulations to achieve the correct stereochemistry and regioselectivity. mdpi.comnih.gov

The synthesis of this compound via this method would typically involve two key stages. First, the aglycone, the okanin (B600618) chalcone (B49325), is produced through a standard chemical reaction like the Claisen-Schmidt condensation. bohrium.comthermofisher.com In the second, crucial stage, an enzyme is used to attach the glucose moiety. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar from an activated donor, such as UDP-glucose, to an acceptor molecule—in this case, the okanin aglycone. nih.gov This enzymatic step ensures the formation of the glycosidic bond with high stereoselectivity (i.e., forming the correct β-linkage) and regioselectivity (i.e., attaching the glucose to a specific hydroxyl group on the aglycone). nih.gov

Research has demonstrated the feasibility of this strategy, showing that various glucosyltransferases can effectively glycosylate 4'-hydroxychalcones. nih.gov Following the enzymatic glycosylation of the okanin chalcone, a final isomerization step, which can occur spontaneously or be induced, cyclizes the chalcone glycoside into the more stable flavanone (B1672756) structure of this compound. nih.govresearchgate.net This combined approach leverages the strengths of both chemical and biological catalysis to create a highly efficient and selective pathway to this compound and its analogs, which can be generated by using different sugar donors or modified aglycones. mdpi.com

Total Synthesis Strategies for Structurally Complex this compound Derivatives

Total synthesis, the complete chemical construction of a complex molecule from simple, commercially available precursors, provides ultimate control over the final structure. sioc-journal.cn This approach is invaluable for producing this compound derivatives that are not found in nature, allowing for systematic modifications to probe biological activity. nih.gov

The total synthesis of this compound logically begins with the construction of its aglycone backbone, the okanin chalcone. The most common and efficient method for this is the Claisen-Schmidt condensation. thermofisher.comnih.gov This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) (e.g., 2,3,4-trihydroxyacetophenone) with a substituted benzaldehyde (B42025) (e.g., 3,4-dihydroxybenzaldehyde) to form the characteristic α,β-unsaturated ketone structure of the chalcone. bohrium.comnih.gov

Once the okanin aglycone is synthesized, the next key step is glycosylation. In a total chemical synthesis, this requires a protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, where all hydroxyl groups except the anomeric one are masked with protecting groups (e.g., acetyl groups). tandfonline.comresearchgate.net The glycosylation reaction, promoted by a catalyst, attaches the sugar to one of the aglycone's hydroxyl groups. scispace.com Subsequent removal of the protecting groups yields the chalcone glycoside. The final step is the intramolecular cyclization of the chalcone to form the flavanone ring system of this compound. mdpi.com

This step-by-step approach allows for significant structural variation. By using different substituted benzaldehydes, acetophenones, or sugar donors in the synthetic sequence, a wide array of structurally complex derivatives can be created for comprehensive SAR studies. mdpi.com

Semi-Synthesis Protocols for Structural Modification and Diversification of Natural this compound

Semi-synthesis, also known as partial chemical synthesis, utilizes a naturally occurring compound as the starting material for chemical modifications. Current time information in Bangalore, IN. This strategy is often more efficient than total synthesis, as nature has already performed the complex task of assembling the core scaffold. Current time information in Bangalore, IN. this compound and its aglycone, okanin, are found in plants such as Bidens pilosa, making them accessible for isolation and subsequent modification. researchgate.netnih.govfrontiersin.org

Once isolated, this compound can be subjected to various chemical reactions to create a library of diversified analogs. The multiple hydroxyl groups on both the flavonoid and sugar moieties are primary targets for modification. thermofisher.com Standard chemical reactions can be employed, such as:

Alkylation/Acylation: Introducing alkyl or acyl groups to the hydroxyls can alter the compound's polarity, solubility, and ability to interact with biological targets.

Selective Protection/Deprotection: Chemical strategies can be used to protect certain hydroxyl groups while modifying others, allowing for precise structural changes at specific positions.

Modification of the Aromatic Rings: Functional groups on the aromatic rings can be altered, for example, through nitration, halogenation, or coupling reactions to introduce new substituents. thermofisher.com

This approach allows for the rapid generation of analogs with modified properties, which can enhance pharmacological activity, improve bioavailability, or reduce cytotoxicity. thermofisher.com

**4.4. Derivatization Strategies for Enhanced Research Utility

Derivatization involves the chemical modification of a compound to make it more suitable for a specific analytical technique or research application. These strategies are essential for studying this compound's properties, tracking its metabolic fate, and probing its molecular interactions.

The analysis of polar, non-volatile compounds like this compound by techniques such as gas chromatography-mass spectrometry (GC-MS) is challenging. Its multiple hydroxyl groups make it thermally unstable and prone to poor chromatographic behavior. Chemical derivatization is employed to overcome these limitations by replacing the active hydrogens on the hydroxyl groups with nonpolar moieties. nih.govuakron.edu

A common technique is silylation, where a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is used to convert the polar -OH groups into more stable and volatile trimethylsilyl (B98337) (-OTMS) or tert-butyldimethylsilyl (-OTBDMS) ethers. researchgate.netnih.gov This process significantly improves the compound's volatility and thermal stability, leading to better peak shape, enhanced resolution, and improved detector response during GC-MS analysis. nih.gov The resulting mass spectra of the derivatized compound also exhibit characteristic fragmentation patterns that aid in structural confirmation. uakron.edu

To visualize and track this compound within biological systems, reporter groups such as fluorophores or affinity tags (e.g., biotin) can be chemically attached. This converts the natural product into a molecular probe for imaging studies and target identification. frontiersin.orgmdpi.com

Fluorescent Probes: A fluorescent moiety can be attached to the this compound structure to allow its detection using fluorescence microscopy. The flavonoid skeleton itself can be modified to enhance its intrinsic fluorescence, or an external fluorophore can be conjugated to one of its functional groups. frontiersin.org This enables real-time visualization of the compound's uptake, distribution, and localization within living cells. frontiersin.org

Affinity Probes (Biotinylation): Biotin (B1667282) is a vitamin that binds with extremely high affinity to the protein streptavidin. By attaching a biotin molecule to this compound, a "bait" molecule is created. mdpi.com This biotinylated probe can be introduced to a cell lysate; if it binds to a target protein, the entire complex can be "pulled down" from the solution using streptavidin-coated beads. mdpi.com The captured protein can then be identified by mass spectrometry, revealing the molecular targets of this compound. nih.govmdpi.com The synthesis of these probes typically involves creating a derivative of the flavonoid with a reactive linker that can be coupled to the reporter group. mdpi.com

Stable isotope labeling is a powerful technique used to trace the metabolic fate of a molecule within a biological system. nih.govfrontiersin.org It involves replacing one or more atoms in the molecule's structure with their heavier, non-radioactive stable isotopes, such as replacing carbon-12 (¹²C) with carbon-13 (¹³C), or hydrogen (¹H) with deuterium (B1214612) (²H). Because these labeled molecules are chemically identical to their unlabeled counterparts, they are processed by cells in the same way. However, their increased mass allows them to be distinguished and tracked by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. bohrium.comnih.gov

The synthesis of stable isotope-labeled this compound can be achieved in several ways:

Labeled Precursors in Total Synthesis: The aglycone can be built using starting materials (e.g., benzaldehyde or acetophenone) that are already enriched with ¹³C in their aromatic rings.

Chemo-Enzymatic Labeling: A chemo-enzymatic approach can be used where the okanin aglycone is glycosylated using a commercially available, fully ¹³C-labeled UDP-glucose (U-¹³C-glucose). This method specifically labels the glucose portion of the molecule.

Metabolic Labeling: If the compound is produced in a plant or microbial system, these organisms can be fed nutrients containing stable isotopes (e.g., ¹³C-glucose), which they will incorporate into the final natural product. frontiersin.org

By administering the labeled this compound to a biological system and analyzing the resulting metabolites, researchers can precisely map its metabolic pathways, identify its breakdown products, and quantify its flux through different biochemical reactions. bohrium.com

Cutting Edge Analytical Techniques in Isookaninglucoside Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of Isookaninglucoside, providing unparalleled precision in mass measurement. chromatographyonline.comlabmanager.com Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers can determine the mass-to-charge ratio (m/z) of a molecule with high accuracy, typically within 5 parts per million (ppm). chromatographyonline.com This allows for the confident determination of the elemental composition of this compound from its exact mass. nih.govlongdom.org

Beyond accurate mass, HRMS is crucial for fragmentation analysis. longdom.orggentechscientific.com Techniques like Collision-Induced Dissociation (CID) are used to break down the parent ion into smaller fragment ions. longdom.org The fragmentation pattern of flavanone (B1672756) glycosides is well-characterized. Typically, the primary fragmentation involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (a glucose unit in this case, corresponding to a neutral loss of 162 Da). nih.govmdpi.com Further fragmentation of the aglycone (the non-sugar part) provides structural details of the core flavanone skeleton. nih.gov For C-glycosides, characteristic cross-ring cleavages of the sugar moiety are observed, which helps to distinguish them from the more common O-glycosides. nih.govakjournals.commdpi.com This detailed structural information is vital for the unambiguous identification of this compound in complex mixtures. mdpi.comnih.gov

Table 1: Illustrative HRMS Data for a Representative Flavanone Glucoside

Ion TypeCalculated Exact Mass (m/z)Observed Exact Mass (m/z)Mass Accuracy (ppm)Proposed FormulaInterpretation
[M-H]⁻449.1089449.1085-0.9C₂₁H₂₁O₁₁Deprotonated molecular ion of a flavanone hexoside.
[M-H-162]⁻287.0561287.0558-1.0C₁₅H₁₁O₆Aglycone fragment after loss of a hexose (B10828440) (glucose) unit.

Hyphenated Chromatographic-Spectroscopic Platforms (e.g., LC-NMR, GC-MS/MS, LC-QqQ(LIT)-MS/MS) for Complex Mixture Analysis

To analyze this compound within complex biological or plant-based samples, separation techniques are coupled with spectroscopic detectors. mdpi.com This "hyphenation" allows for the separation of individual components from a mixture before their detailed analysis.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This powerful combination directly links the separation capability of HPLC with the definitive structure-elucidating power of NMR. diva-portal.org LC-NMR is particularly useful for distinguishing between isomers (compounds with the same formula but different structures), which is a common challenge with flavonoids. gentechscientific.com While MS provides molecular weight and fragmentation data, NMR can confirm the precise arrangement of atoms and the stereochemistry of the sugar moiety, making it a gold standard for unambiguous identification. diva-portal.org

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : The application of GC-MS to flavonoid glycosides is limited because these compounds are generally not volatile. Analysis via GC would require a derivatization step to make this compound volatile enough for gas-phase analysis. Therefore, LC-based methods are more commonly employed for such compounds.

Liquid Chromatography-Triple Quadrupole/Linear Ion Trap (LC-QqQ/LIT)-MS/MS : This is a highly sensitive and selective technique for quantifying targeted compounds in complex matrices. bruker.com Triple quadrupole (QqQ) mass spectrometers are operated in Multiple Reaction Monitoring (MRM) mode, where a specific parent ion is selected and fragmented, and then a specific fragment ion is monitored. bruker.comnih.gov This two-stage filtering provides exceptional selectivity and sensitivity, making it ideal for detecting and quantifying trace amounts of this compound and its metabolites in biological samples like blood plasma. nih.govnih.gov The use of a hybrid Linear Ion Trap (LIT) allows for further fragmentation experiments (MS³) to gain even more structural information. usask.ca

Advanced Sample Preparation and Extraction Methodologies for Diverse Biological Matrices

Extracting this compound from diverse and complex biological matrices like plant tissues, cell lysates, or biofluids is a critical first step that significantly impacts the quality of analytical results. mdpi.combiotage.com The goal is to isolate the analyte from interfering substances such as proteins, lipids, and salts. biotage.comslideshare.net

Commonly used techniques include:

Liquid-Liquid Extraction (LLE) : This classic method partitions compounds between two immiscible liquids. Miniaturized versions are now favored to reduce solvent consumption. chromatographyonline.com

Solid-Phase Extraction (SPE) : This is a highly versatile and widely used technique. chromatographyonline.com A sample is passed through a solid sorbent material that selectively retains the analyte or the interferences. nih.gov The choice of sorbent (e.g., C18, polymeric) is crucial for achieving high recovery and a clean extract, which is especially important when analyzing challenging matrices like bile. nih.govnih.gov

Protein Precipitation (PPT) : For samples like plasma or serum, adding a solvent (like acetonitrile) or an acid is a fast and simple way to remove the bulk of proteins before analysis. nih.govslideshare.net

Matrix Solid-Phase Dispersion (MSPD) : This method is effective for solid or semi-solid samples, like plant tissues. It involves blending the sample directly with a solid sorbent, which acts as both a dispersant and an extractor, creating a ready-to-use column for analyte elution.

Automation of these techniques is increasingly common to improve throughput and reproducibility. gerstelus.com

Quantitative Analytical Methodologies for this compound in Research Models (e.g., in vitro cell lysates, ex vivo tissues)

Once extracted, quantifying this compound in research models is essential. LC-MS/MS is the premier technique for this purpose due to its high sensitivity and specificity. nih.govnih.gov

In vitro cell lysates : To measure the uptake or metabolism of this compound in cell cultures, a validated LC-MS/MS method would be developed. This involves creating a calibration curve using standards of known concentrations and often includes an internal standard to correct for any variability during sample preparation and analysis. nih.gov

Ex vivo tissues : Analyzing compound distribution in tissues removed from an organism requires homogenization followed by extraction. nih.govmdpi.com Quantitative tissue histology can be used if the compound is fluorescently labeled, allowing for imaging-based quantification within tissue slices. nih.govbiorxiv.org However, for non-labeled compounds like this compound, LC-MS/MS analysis of tissue homogenates is the standard approach. mdpi.com The development of a robust method must account for matrix effects, where other molecules in the tissue extract can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. nih.gov

Table 2: Representative Parameters for a Quantitative LC-MS/MS Method

ParameterTypical Value/ConditionSignificance
LC ColumnReversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)Provides good separation for moderately polar compounds. nih.gov
Mobile PhaseWater/Acetonitrile with 0.1% Formic AcidAcid improves peak shape and ionization efficiency in positive mode.
MS ModePositive Electrospray Ionization (ESI+)Flavonoids often ionize well in positive mode. nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification. usask.ca
Linear Rangee.g., 1 - 5000 ng/mLDefines the concentration range over which the method is accurate. nih.gov
Quantification Limit (LOQ)e.g., 1 ng/mLThe lowest concentration that can be reliably quantified. nih.gov

Chiral Separation Techniques for Enantiomeric and Diastereomeric Analysis of this compound

The flavanone structure contains a chiral center at the C-2 position, meaning this compound can exist as a pair of enantiomers ((2R) and (2S) forms). mdpi.comresearchgate.net Since enantiomers can have different biological activities, their separation and analysis are crucial. eijppr.comlibretexts.org This separation, known as chiral resolution, requires a chiral environment. libretexts.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for this purpose. mdpi.comeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for separating flavanone diastereomers and enantiomers. mdpi.comresearchgate.netrsc.org The separation is typically achieved in normal-phase mode, using mobile phases like n-hexane mixed with an alcohol. researchgate.nettandfonline.com

Another powerful technique is Capillary Electrophoresis (CE), which can achieve chiral separations by adding a chiral selector, such as a cyclodextrin, to the running buffer. nih.gov This method has been successfully applied to separate the diastereomers of various flavanone-7-O-glycosides found in citrus fruits. nih.gov The choice of the specific CSP or chiral selector is critical and often requires screening to find the optimal conditions for resolving the stereoisomers of this compound. mdpi.comnih.gov

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Molecular Docking and Virtual Screening Approaches for Target Identification

Computational methods such as molecular docking and virtual screening have become instrumental in predicting the biological targets of natural compounds. These in silico techniques allow for the rapid assessment of potential interactions between a small molecule, like isookaninglucoside, and a variety of macromolecular targets, offering insights into its possible therapeutic mechanisms.

Inhibition of Plasmodium falciparum Phosphocholine (B91661) Cytidylyl Transferase: Computational and Mechanistic Insights

Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health issue, with drug resistance necessitating the discovery of novel therapeutic targets and inhibitors. The parasite's phosphocholine cytidylyltransferase (PfCCT) is a crucial enzyme in the biosynthesis of phosphatidylcholine, an essential component of its cell membranes, making it a viable drug target. researchgate.net

A molecular docking study was conducted to investigate the inhibitory potential of various bioactive compounds against PfCCT. researchgate.net In this in silico analysis, this compound was identified as a potent compound with a high docking score, suggesting a strong binding affinity to the active site of the PfCCT protein. researchgate.net This binding is predicted to inhibit the enzyme's function, thereby disrupting the parasite's membrane synthesis, which could explain a potential mechanism for its antimalarial activity. researchgate.net The docking results positioned this compound among other promising natural compounds for the potential treatment of malaria. researchgate.net

Interactive Data Table: Docking Results of Selected Compounds against PfCCT

Compound Docking Score (unitless) Potential for Drug Development
This compound High Identified as a potent compound
Verbacoside High Identified as a potent compound
Rutinoside High Identified as a potent compound
Rutin High Identified as a potent compound
Millingtonine High Identified as a potent compound

Note: This table is based on findings from a molecular docking study which identified these compounds as having high docking scores against Plasmodium falciparum phosphocholine cytidylyl transferase. researchgate.net

Exploration of Potential mTOR Inhibitory Activity through In Silico Screening

The mammalian target of rapamycin (B549165) (mTOR) is a critical kinase that regulates cell growth, proliferation, and survival. semanticscholar.org Its dysregulation is implicated in various diseases, including cancer, making it a significant target for drug discovery. semanticscholar.orgnih.gov In silico methods, such as pharmacophore modeling and molecular docking, are frequently used to screen natural product databases for potential mTOR inhibitors. nih.govresearchgate.net

As of the current literature, no specific in silico screening studies have been published that investigate the inhibitory activity of this compound against the mTOR protein.

Investigation of Other Predicted Molecular Targets (e.g., Oncogenic Molecular Markers)

Molecular docking is a valuable tool for identifying potential interactions between phytochemicals and various oncogenic molecular markers, which are proteins involved in the development and progression of cancer. waocp.org Targets such as Cyclin D1 and PI3K are often investigated in the context of oral squamous cell carcinoma. waocp.orgnih.gov

Currently, there are no available studies in the scientific literature that have used in silico methods to predict or investigate the interaction of this compound with specific oncogenic molecular markers.

Cellular Antioxidant Mechanisms and Oxidative Stress Pathway Modulation in Cellular Models

Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are produced during normal cellular metabolism. frontiersin.org An imbalance leading to an excess of ROS results in oxidative stress, a condition linked to various diseases. Natural compounds are often investigated for their ability to counteract these effects. semanticscholar.orgfrontiersin.org

Free Radical Scavenging Dynamics at a Molecular Level

The primary mechanisms by which antioxidants neutralize free radicals are through hydrogen atom transfer (HAT) or single electron transfer (SET). researchgate.net The efficiency of a compound as a free radical scavenger can be evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. protocols.iomdpi.com

Specific in vitro studies detailing the free radical scavenging activity and the underlying molecular dynamics of this compound have not been reported in the current scientific literature.

Modulation of Cellular Signaling Pathways Related to Inflammation and Apoptosis in In Vitro Systems

Chronic inflammation and dysregulated apoptosis (programmed cell death) are key factors in the pathology of many diseases. nih.gov Natural products are often studied for their capacity to modulate cellular signaling pathways involved in these processes, such as the NF-κB and MAPK pathways, which can influence the expression of inflammatory cytokines and apoptotic proteins. frontiersin.orgfrontiersin.org

To date, no in vitro studies have been published that specifically examine the effects of this compound on cellular signaling pathways related to inflammation and apoptosis.

Enzymatic Antioxidant System Regulation in Cultured Cells

This compound, a phenolic glycoside, is anticipated to modulate the body's enzymatic antioxidant defense systems, a characteristic shared by many plant-derived polyphenols. acs.orgunimi.it This regulation is crucial for cellular protection against oxidative stress, which is implicated in numerous disease pathologies. acs.orgmdpi.com The primary mechanism for this regulation often involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. unimi.itmdpi.comfrontiersin.org

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its suppressor protein, Keap1. mdpi.com Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.com In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective enzymes. mdpi.comfrontiersin.org

The key antioxidant enzymes regulated by this pathway include:

Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is a less reactive species. mdpi.comnih.gov

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more dangerous hydroxyl radicals. mdpi.comnih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme facilitates the reduction of hydrogen peroxide and lipid hydroperoxides, using glutathione as a reducing substrate. nih.gov

Studies on various phenolic glycosides have demonstrated their ability to upregulate these enzymes through the Nrf2/ARE pathway. acs.orgfrontiersin.orgencyclopedia.pub For instance, research on acylated phenolic glycosides from guava leaves showed they could significantly increase the expression of Nrf2 and downstream enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1). acs.org Similarly, other glucosides have been shown to promote Nrf2 nuclear translocation, leading to enhanced antioxidant capacity in cell models. frontiersin.org While direct experimental data on this compound's specific impact on these enzymes is not yet available in the reviewed literature, its structural similarity to other Nrf2-activating phenolic compounds suggests it may operate through a similar mechanism to exert antioxidant effects.

In Vitro Enzyme Kinetics and Inhibition Studies (e.g., against P. falciparum enzymes, kinases)

The search for novel therapeutic agents has led to the investigation of natural compounds like this compound and its aglycone, Okanin (B600618), as potential enzyme inhibitors, particularly against pathogens like Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com

A key area of interest is the parasite's protein synthesis machinery, with aminoacyl-tRNA synthetases (aaRSs) being identified as promising drug targets. nih.govmdpi.com These enzymes are essential for translating the genetic code into proteins. A recent study identified P. falciparum tyrosyl-tRNA synthetase (PfTyrRS) as a viable target. nih.govmdpi.com In a high-throughput screening of bioactive compounds, Okanin, the aglycone of this compound, was found to be a potent inhibitor of PfTyrRS. nih.govresearchgate.net The study determined its half-maximal inhibitory concentration (IC₅₀), a measure of its potency. nih.govresearchgate.net

Table 1: In Vitro Inhibition Data for Okanin against Tyrosyl-tRNA Synthetase (TyrRS)

CompoundTarget EnzymeInhibition MetricReported ValueSelectivitySource
OkaninP. falciparum Tyrosyl-tRNA Synthetase (PfTyrRS)IC₅₀Potent inhibitory activity reportedHigh (Limited inhibition of human TyrRS) nih.gov

Molecular docking analyses suggest that Okanin competitively inhibits PfTyrRS by binding to both the tyrosine and a part of the ATP binding sites, thereby preventing the natural substrates from binding. nih.gov This inhibitory action was shown to stop the growth of P. falciparum in the blood stage. nih.govmdpi.com Given that this compound is a glucoside of Okanin, it is a key candidate for further investigation as a potential antimalarial prodrug that could be metabolized to the active Okanin form.

Transcriptomic and Proteomic Profiling in Response to this compound Exposure in Model Cell Lines

Transcriptomic and proteomic analyses are powerful high-throughput techniques used to obtain a global view of cellular responses to external stimuli, such as drug exposure. elifesciences.orgnih.gov

Transcriptomics involves profiling the complete set of RNA transcripts (the "transcriptome") in a cell to understand which genes are actively being expressed and at what levels. nih.govnih.govfrontiersin.org This can reveal entire pathways that are up- or down-regulated in response to a compound.

Proteomics is the large-scale study of proteins (the "proteome"), particularly their structures and functions. nih.govmdpi.commdpi.com Quantitative proteomics can identify and quantify thousands of proteins, revealing how their expression levels change in response to a treatment. nih.govmdpi.com

These "omics" approaches are critical in modern drug discovery for identifying molecular mechanisms of action, discovering biomarkers, and understanding off-target effects. frontiersin.orgfrontiersin.org For example, a proteomic analysis of cancer cell lines can reveal alterations in proteins involved in specific signaling pathways or resistance mechanisms. mdpi.commdpi.comfrontiersin.org Similarly, analyzing the transcriptome can show how a compound alters gene expression to produce a therapeutic effect or to cause toxicity. elifesciences.orgnih.gov

Despite the utility of these methods, a review of the current scientific literature indicates that no studies have yet been published detailing the transcriptomic or proteomic profiles of any model cell lines following exposure to this compound. Such studies would be invaluable for elucidating its precise mechanisms of action and identifying its cellular targets.

Biophysical Characterization of this compound-Target Interactions (e.g., SPR, ITC)

To fully understand how a compound like this compound functions, it is essential to characterize the physical interactions it has with its molecular targets. journalofappliedbioanalysis.combiorxiv.org Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the gold standard for this purpose, providing detailed, label-free analysis of binding events in real-time. biorxiv.orgevotec.comnih.gov

Surface Plasmon Resonance (SPR): This technique measures the binding kinetics of a mobile analyte to a ligand that is immobilized on a sensor surface. evotec.com It provides quantitative data on the association rate (kₐ) and dissociation rate (kₔ) of the interaction, from which the equilibrium dissociation constant (K₋), a measure of binding affinity, can be calculated. evotec.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. journalofappliedbioanalysis.comnih.gov This allows for the determination of the binding affinity (K₋), the stoichiometry of the interaction (n), and the key thermodynamic parameters: enthalpy (ΔH) and entropy (ΔS). journalofappliedbioanalysis.com This thermodynamic profile gives deep insight into the forces driving the binding interaction. journalofappliedbioanalysis.com

While these techniques are ideal for validating the targets of this compound and characterizing its binding mechanism, specific studies applying SPR or ITC to this compound are not currently available in the searched literature. However, the related aglycone, Okanin, was studied using Bio-layer Interferometry (BLI), a comparable optical biosensing technique, which confirmed its high-affinity interaction with the P. falciparum enzyme PfTyrRS. nih.govresearchgate.netbindingsolution.combpsbioscience.com This demonstrates the applicability and power of such biophysical methods for investigating this class of compounds. Future SPR and ITC studies on this compound would be a critical step in confirming its direct molecular targets and elucidating the thermodynamics of those interactions.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Computational SAR/QSAR Modeling for Activity Prediction and Optimization

Computational modeling serves as a powerful tool to predict the biological activity of compounds and guide the optimization of lead structures. collaborativedrug.com For flavonoids like isookaninglucoside, quantitative structure-activity relationship (QSAR) models establish a mathematical correlation between the physicochemical properties of the molecules and their biological activities. nih.govnih.gov

The development of a QSAR model involves several key stages. uniroma1.it Initially, a dataset of structurally related compounds with experimentally determined biological activities is compiled. nih.gov The three-dimensional structures of these molecules are then optimized using methods like molecular mechanics. jcpjournal.org Subsequently, various molecular descriptors are calculated, which can be classified based on their dimensionality:

1D Descriptors: These are based on the molecular formula, including properties like molecular weight. jcpjournal.org

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices and connectivity counts. jcpjournal.org

3D Descriptors: These are calculated from the 3D structure and encompass geometric and steric properties. jcpjournal.org

Statistical techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to generate a mathematical equation that links the descriptors to the biological activity. analchemres.orgresearchgate.net Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are also used. researchgate.netanalchemres.org These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity, providing crucial insights for designing more potent analogs. researchgate.netresearchgate.net For instance, a CoMSIA model developed for a series of flavonoids yielded a high correlation coefficient, indicating its predictive power. researchgate.net Such models are expected to be valuable for the virtual screening of polyphenolic compounds. jcpjournal.org

Below is a hypothetical data table illustrating the kind of data used and generated in a QSAR study of this compound analogs.

Table 1: Hypothetical QSAR Data for this compound Analogs

Compound IDModification on Flavonoid CoreExperimental pIC50Predicted pIC50 (from QSAR Model)
This compound(Baseline)5.85.75
Analog-1Additional -OH at C56.26.15
Analog-2Methylation of -OH at C75.55.52
Analog-3Removal of glucose moiety4.94.98
Analog-4Additional -OCH3 at C3'5.95.85

Fragment-Based and Scaffold Hopping Approaches in this compound SAR Exploration

Fragment-based drug discovery (FBDD) and scaffold hopping are innovative strategies used to explore novel chemical space and identify new lead compounds. cam.ac.ukopenaccessjournals.com These approaches are particularly useful when seeking to improve the properties of a known active molecule like this compound or to circumvent existing patents. cam.ac.uk

Fragment-Based Approaches: FBDD begins by screening libraries of small chemical fragments (typically with molecular weights <300 Da) to identify those that bind, even weakly, to a biological target. openaccessjournals.comfrontiersin.org Once binding is confirmed through sensitive biophysical techniques like NMR or X-ray crystallography, these fragments can be optimized. frontiersin.org There are several strategies for evolving a fragment hit into a more potent lead compound openaccessjournals.comnih.gov:

Fragment Growing: Functional groups are added to the fragment to enhance its interaction with the target binding pocket. openaccessjournals.com

Fragment Linking: Two or more fragments that bind to adjacent sites are connected to create a larger, higher-affinity molecule. openaccessjournals.com

Fragment Merging: If two fragments have overlapping binding sites, their features can be combined into a single, more potent compound. frontiersin.org

For this compound, its flavonoid core could be broken down into constituent fragments (e.g., the A-ring, B-ring, and C-ring). These fragments could then be used to probe a target's binding site, and the information gained would guide the synthesis of new analogs with improved binding.

Scaffold Hopping: This technique involves replacing the central core (scaffold) of a known active molecule with a structurally different scaffold while retaining the original orientation of key binding groups. cam.ac.ukopenaccessjournals.com The goal is to identify novel chemotypes that may possess better physicochemical or pharmacokinetic properties. cam.ac.uk For this compound, the flavone (B191248) scaffold could be replaced with other bioisosteric ring systems. Computational methods can search 3D structural databases to find new scaffolds that maintain the crucial interactions of the original molecule. cam.ac.ukredheracles.net

Chemoinformatic Analysis of this compound Analogs and Related Flavonoids for SAR Landscape Mapping

For a library of this compound analogs and related flavonoids, chemoinformatic analysis would begin with the calculation of various molecular properties and structural fingerprints. plos.org These data are then used to visualize the chemical space, often through dimensionality reduction techniques like Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE). u-strasbg.frmdpi.com

Structure-Activity Similarity (SAS) maps are a powerful visualization tool that integrates structural and activity data. u-strasbg.fr In these maps, each point can represent a compound, and the distance between points reflects their structural similarity, while a third dimension or color scale represents their biological activity. researchgate.net This allows for the rapid identification of SAR trends and outliers. A chemoinformatic analysis of natural glycosides has been used to visualize the chemical space of aglycone scaffolds and their glycosylation ratios using a structure–activity relationship map. researchgate.net Studies show that flavonoids are a significant structural class among glycosides in natural products. rsc.org

Table 2: Example Chemoinformatic Profile of Hypothetical this compound Analogs

Compound IDMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)H-Bond DonorsH-Bond Acceptors
This compound434.38-1.5198.2811
Analog-1450.38-1.8218.4912
Analog-2448.41-0.9189.0711
Analog-3272.241.8107.446
Analog-4464.41-1.2207.4812

Development of Predictive Models for this compound's Biological Potency and Selectivity

The ultimate goal of SAR and QSAR studies is to develop robust predictive models that can accurately forecast the biological potency and selectivity of novel, untested compounds. nih.govmdpi.com The development of such a model for this compound would follow a well-defined workflow. uniroma1.it

Data Curation: A high-quality dataset of this compound analogs with consistent, experimentally measured biological activity (e.g., IC50 values) is essential. nih.gov The chemical structures must be standardized. plos.org

Data Partitioning: The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on external data. nih.govmdpi.com This split is crucial to avoid overfitting and to ensure the model generalizes well. nih.gov

Descriptor Calculation and Selection: A wide range of molecular descriptors are calculated for each compound. nih.gov Feature selection algorithms are then used to identify the subset of descriptors that have the strongest correlation with the biological activity. jcpjournal.org

Model Building: Using the selected descriptors and the training set, a mathematical model is constructed using methods like MLR, PLS, or machine learning algorithms. analchemres.orgecetoc.org

Model Validation: The model's quality and predictive ability are rigorously assessed using several statistical metrics researchgate.net:

R² (Coefficient of Determination): Measures how well the model fits the training data. A value closer to 1 indicates a better fit. nih.gov

Q² (Cross-Validated R²): Assesses the model's internal predictivity, often calculated using a leave-one-out procedure. High Q² values (e.g., > 0.6) are desirable. uniroma1.it

External Validation (R²_pred): The model's ability to predict the activity of the compounds in the independent test set is the most critical test of its utility. researchgate.net

A validated QSAR model can then be used to screen virtual libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.govmdpi.com

Table 3: Statistical Parameters for a Hypothetical QSAR Model

ParameterDescriptionValue
N (Training Set)Number of compounds in the training set35
N (Test Set)Number of compounds in the test set10
Coefficient of determination for the training set0.91
R²adjAdjusted R²0.89
Q² (LOO)Cross-validated R² (Leave-One-Out)0.75
R²pred (Test Set)Predictive R² for the external test set0.82
RMSERoot Mean Square Error0.25

Theoretical and Advanced Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, rooted in solving the Schrödinger equation, are instrumental in elucidating the fundamental electronic properties of isookaninglucoside. mdpi.com Methods like Density Functional Theory (DFT) are employed to predict its electronic structure, including the distribution of electron density and the energies of molecular orbitals. plos.org These calculations are vital for understanding the molecule's reactivity, as the frontier molecular orbitals (HOMO and LUMO) indicate the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The application of quantum chemical calculations extends to the prediction of various spectroscopic properties. rsc.orgscm.com For instance, by calculating the vibrational frequencies, it is possible to predict the infrared (IR) spectrum of this compound. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using approaches like the Gauge-Independent Atomic Orbital (GIAO) method, which aids in the interpretation of experimental NMR data. plos.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. plos.org The accuracy of these predictions is highly dependent on the chosen functional and basis set. plos.org

Table 1: Predicted Spectroscopic Data for a Hypothetical this compound Derivative using DFT

PropertyPredicted ValueExperimental Value
Max Absorption (nm)330327
¹H NMR (ppm, HC=N)8.258.30
¹³C NMR (ppm, C=N)165.10164.74

Note: This table presents hypothetical data for illustrative purposes, based on typical accuracies of DFT calculations for similar organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Binding Dynamics

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of this compound over time. ebsco.comnih.govnih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape of the molecule. ebsco.com This is crucial for understanding its flexibility and the different shapes it can adopt, which directly influences its ability to bind to biological targets. youtube.comnih.gov Conformational analysis helps identify the most stable low-energy structures of this compound. lumenlearning.comlibretexts.org

In the context of drug discovery, MD simulations are invaluable for studying the dynamics of ligand-protein interactions. mdpi.comuiuc.edu After docking this compound into the binding site of a target protein, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the conformational changes that may occur in both the ligand and the protein upon binding. researchgate.netmdpi.comyoutube.com These simulations provide a more realistic and dynamic picture of the binding event compared to static docking models. youtube.com

Free Energy Perturbation and MM/GBSA Calculations for Quantitative Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. elifesciences.org Two powerful, albeit computationally intensive, methods for this are Free Energy Perturbation (FEP) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

FEP is a rigorous method based on statistical mechanics that calculates the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein. nih.govwikipedia.orgcresset-group.com By alchemically "perturbing" the ligand into a solvent molecule in both the bound and unbound states, FEP can provide highly accurate predictions of binding free energies, often within 1 kcal/mol of experimental values. cresset-group.comsilcsbio.comschrodinger.com

The MM/GBSA approach is a more approximate but computationally faster method. lu.senih.govpkusz.edu.cn It combines the molecular mechanics energy of the complex with a continuum solvation model to estimate the free energy of binding. nih.gov The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the isolated protein and ligand. nih.gov While less accurate than FEP, MM/GBSA is widely used for rescoring docking poses and ranking potential ligands. nih.govunimi.it

Table 2: Comparison of Free Energy Calculation Methods

MethodDescriptionProsCons
FEP Calculates free energy differences via alchemical transformations. wikipedia.orgHigh accuracy, considered the "gold standard". silcsbio.comComputationally very expensive. silcsbio.com
MM/GBSA Combines molecular mechanics with continuum solvation models. nih.govFaster than FEP, good for ranking. pkusz.edu.cnunimi.itLess accurate, many approximations. nih.gov

Pharmacophore Modeling and Virtual Screening Library Design Based on this compound Core Structures

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) required for biological activity. nih.govyoutube.comyoutube.com By analyzing the structure of this compound and other known active compounds, a pharmacophore model can be generated. nih.govmdpi.com This model serves as a 3D query for virtual screening of large compound libraries to identify new molecules that possess the desired features and are therefore likely to be active. mdpi.comnih.gov

The core structure of this compound can also be used as a scaffold for designing focused virtual screening libraries. bioascent.comsygnaturediscovery.com By enumerating various chemical modifications to the this compound core, a library of virtual compounds can be created. sygnaturediscovery.com This library can then be screened in silico using docking or other methods to prioritize compounds for synthesis and biological testing. domainex.co.ukhealx.ai This approach allows for a more targeted exploration of the chemical space around the this compound scaffold, increasing the efficiency of hit and lead discovery. sygnaturediscovery.comresearchgate.net

Ecological and Biotechnological Research Perspectives

Role of Isookaninglucoside in Plant Defense Mechanisms and Inter-species Interactions

Direct research on the specific role of this compound in plant defense is limited. However, as a member of the flavonoid family, it is likely involved in protecting plants from a variety of threats. evitachem.com Flavonoids are well-documented as key players in plant defense. frontiersin.org They can act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack, inhibiting the growth of fungi and bacteria. frontiersin.org

In inter-species interactions, flavonoids can function as signaling molecules. frontiersin.org For example, they are crucial in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. It is plausible that this compound, found in certain plants, plays a role in mediating interactions with microorganisms in the rhizosphere. evitachem.com Furthermore, the antioxidant properties of this compound suggest a protective function against cellular damage caused by pathogens or herbivores. smolecule.com The bitter taste often associated with flavonoids can also deter feeding by herbivores, thus contributing to direct defense. researchgate.net The interaction between species can be complex, involving competition for resources or direct antagonism. github.io The production of defensive compounds like flavonoids is a key factor in these interactions.

Table 1: Potential Roles of this compound in Plant Defense and Interactions

Interaction Type Potential Role of this compound (as a Flavonoid) Mechanism of Action
Plant-Pathogen Phytoalexin Inhibition of microbial growth, reinforcement of cell walls. frontiersin.orgmdpi.com
Plant-Herbivore Feeding Deterrent Bitter taste, potential toxicity. researchgate.net
Plant-Microbe (Symbiotic) Signaling Molecule Mediating communication with beneficial microbes like rhizobia. frontiersin.org

| Plant-Plant | Allelopathy | Inhibition of germination and growth of competing plants. |

Significance of this compound in Plant Metabolism and Stress Responses

The significance of this compound in plant metabolism is likely tied to its role in stress responses. Plants produce a vast array of secondary metabolites to cope with both biotic and abiotic stresses. youtube.com As a glycoside, this compound has a glucose moiety attached to its flavonoid backbone (isookanin), which increases its solubility and stability, allowing for easier transport and storage within the plant cell. smolecule.com

Under conditions of environmental stress such as high UV radiation, drought, or nutrient deficiency, the synthesis of flavonoids is often upregulated. frontiersin.org These molecules, including potentially this compound, help to mitigate oxidative stress by scavenging reactive oxygen species (ROS). smolecule.com The accumulation of ROS is a common response to various stresses and can cause significant damage to cellular components. nih.gov By neutralizing these harmful molecules, this compound can help maintain cellular homeostasis and protect the plant from stress-induced damage.

Table 2: this compound and Potential Stress Response Functions

Stress Factor Potential Plant Response Involving this compound Metabolic Significance
High UV Radiation Accumulation in epidermal tissues to act as a UV screen. Protection of photosynthetic machinery and DNA from UV damage.
Drought Increased synthesis as an antioxidant. smolecule.com Mitigation of oxidative stress caused by water deficit.
Pathogen Attack Localized accumulation at the site of infection. Contribution to the hypersensitive response and systemic acquired resistance. frontiersin.org

| Nutrient Deficiency | Altered synthesis patterns. | Potential role in signaling and metabolic readjustment. |

Biotechnological Potential of Microorganisms for Sustainable this compound Production

The chemical synthesis of complex natural products like this compound can be challenging and environmentally unfriendly. nih.gov Biotechnological production using microorganisms offers a promising, sustainable alternative. nih.gov While specific processes for this compound are not yet established, the general framework for producing flavonoid glycosides through microbial fermentation is well-understood.

This typically involves metabolic engineering of microbial strains, such as Escherichia coli or Saccharomyces cerevisiae. nih.gov The process would involve introducing the biosynthetic pathway genes for the aglycone (isookanin) and the specific glycosyltransferases that attach the glucose molecule. smolecule.com The use of agro-industrial residues as low-cost substrates for fermentation could further enhance the economic viability and sustainability of this production method. mdpi.commdpi.com

Research in microbial production would focus on:

Strain Development: Engineering microbial hosts to efficiently synthesize the isookanin (B600519) backbone and then glycosylate it.

Process Optimization: Optimizing fermentation conditions (e.g., pH, temperature, nutrient composition) to maximize yield. nih.gov

Downstream Processing: Developing efficient methods for extracting and purifying this compound from the fermentation broth.

Ecological Roles of this compound and Related Compounds in Agroecosystems and Natural Environments

In agroecosystems, the introduction of plants producing compounds like this compound could have several benefits. soilassociation.orgresearchgate.net As a flavonoid, it could contribute to natural pest and disease control, potentially reducing the need for synthetic pesticides. europa.eu The interactions between plants and other organisms are fundamental to the health of both natural and managed ecosystems. nih.govresearchgate.net Enhancing the functional biodiversity of agroecosystems by including plants rich in beneficial secondary metabolites is a key principle of agroecology. agroeco.org The antioxidant properties of this compound could also play a role in protecting crops from environmental stressors, thereby contributing to yield stability. smolecule.com

Table 3: Potential Ecological Functions of this compound

Environment Potential Role Ecological Impact
Natural Ecosystems Allelopathy, antimicrobial activity in soil. fightforright.in Influencing plant community composition and soil microbial dynamics.
Agroecosystems Natural pest/disease resistance, stress tolerance. agroeco.orgresearchgate.net Enhancing crop resilience and reducing reliance on external inputs. europa.eu

| Both | Contribution to antioxidant capacity of the ecosystem. | Protection against oxidative damage from environmental stressors. |

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding of Isookaninglucoside Bioactivity

A holistic understanding of how this compound interacts with biological systems can be achieved through the integration of multiple "omics" data sets, including genomics, transcriptomics, proteomics, and metabolomics. frontiersin.orgfrontiersin.org This multi-omics approach allows researchers to move beyond single-endpoint assays and construct a comprehensive map of the molecular pathways modulated by this compound. For instance, transcriptomic analysis can reveal which genes are up- or down-regulated in response to this compound treatment, while proteomics can identify the corresponding changes in protein expression and post-translational modifications. frontiersin.org Metabolomics would then uncover the subsequent shifts in the cellular metabolic profile.

Integrated multi-omics analyses have been successfully applied to other flavonoids to elucidate their mechanisms of action. nih.govbiorxiv.orgresearchgate.net A similar approach for this compound could identify novel protein targets and signaling cascades, providing a systems-level understanding of its bioactivity. nih.gov For example, research on the aglycone, isookanin (B600519), has shown it inhibits the production of pro-inflammatory mediators like nitric oxide and prostaglandin (B15479496) E2 by suppressing the expression of iNOS and COX-2 enzymes in macrophages. cmbio.iomdpi.com A multi-omics study could further elucidate this by mapping the entire signaling cascade, from receptor interaction to gene expression changes and subsequent metabolic outputs.

Table 1: Potential Multi-Omics Approaches for this compound Research

Omics Layer Research Question Potential Insights
Genomics Identify genetic variations influencing response to this compound. Personalized therapeutic potential.
Transcriptomics What are the gene expression changes induced by this compound? Identification of regulated pathways (e.g., inflammation, apoptosis).
Proteomics Which proteins and signaling pathways are directly modulated? Direct molecular targets and post-translational modifications.
Metabolomics How does this compound alter the cellular metabolic profile? Understanding of downstream functional effects on cell metabolism.
Integrative Analysis How do the different molecular layers interact to produce the observed phenotype? A holistic view of the compound's mechanism of action.

Exploration of Novel Biosynthetic Pathways and Enzymes from Underexplored Biodiversity

The biosynthesis of flavonoids in plants involves complex enzymatic pathways, starting from the general phenylpropanoid pathway. Current time information in Bangalore, IN. The formation of the isookanin aglycone and its subsequent glycosylation to this compound are catalyzed by a series of specific enzymes, including chalcone (B49325) synthase, chalcone isomerase, and glycosyltransferases. Current time information in Bangalore, IN.nih.gov While the general pathway is understood, the specific enzymes responsible for producing this compound in various plant species are largely uncharacterized.

A significant opportunity lies in exploring underexplored biodiversity. A vast number of the world's plant species have not been phytochemically investigated and could be novel sources of this compound or its analogs. researchgate.netresearchgate.netsaas.sh.cn For instance, isookanin has been isolated from Bidens pilosa, and a related glucoside has been found in Bidens parviflora. cmbio.ionih.gov Recent studies have also identified isookanin-7-glucoside in certain peach varieties. nih.gov Exploring unique ecosystems, such as those housing extremophilic plants or traditionally used medicinal herbs, could lead to the discovery of novel biosynthetic enzymes with unique properties, such as enhanced efficiency or different substrate specificities. researchgate.net These newly discovered enzymes could be harnessed for biotechnological production of this compound through metabolic engineering in microbial hosts like yeast, which is considered a promising research direction for flavonoid synthesis. Current time information in Bangalore, IN.researchgate.net

Development of Advanced Computational Models for Precise Activity and Selectivity Prediction

Design and Synthesis of Next-Generation this compound Analogs with Enhanced Research Utility

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of next-generation analogs with improved properties. frontiersin.orgresearchgate.net Synthetic chemistry can be employed to create a library of derivatives by altering the substitution patterns on the A and B rings or by attaching different sugar moieties. taylorandfrancis.comresearchgate.net The goal of such synthetic efforts would be to enhance research utility by, for example, improving metabolic stability, increasing cell permeability, or fine-tuning the biological activity towards a specific target.

For instance, creating analogs with different glycosylation patterns could affect the compound's solubility and how it is metabolized. nih.gov Modifying the hydroxyl groups on the flavonoid backbone could alter its antioxidant potential and its ability to interact with protein targets. taylorandfrancis.com These new analogs would be invaluable research tools to probe the structure-activity relationships of this compound and to develop more potent and selective pharmacological agents. nih.govresearchgate.net

Table 2: Potential Modifications for this compound Analogs

Modification Site Type of Modification Potential Impact on Research Utility
A and B Rings Addition/removal of hydroxyl or methoxy (B1213986) groups Altered binding affinity and antioxidant capacity.
C Ring Saturation/unsaturation of the C2-C3 bond Changes in the three-dimensional structure and target selectivity.
Glycosidic Bond Change of sugar moiety (e.g., rhamnose) Modified solubility, stability, and bioavailability.
Aglycone Backbone Introduction of novel functional groups Creation of probes for target identification; improved potency.

Investigation of Synergistic and Antagonistic Interactions of this compound with Other Biomolecules in Research Models

Natural compounds rarely act in isolation. Investigating the synergistic and antagonistic interactions of this compound with other biomolecules is a crucial research avenue. frontiersin.orgresearchgate.net Synergistic interactions, where the combined effect is greater than the sum of individual effects, could lead to more effective combination therapies. biorxiv.org Conversely, antagonistic interactions could lead to reduced efficacy.

Research on other flavonoids has shown that they can act synergistically with conventional drugs or other natural compounds. nih.gov For example, studies have demonstrated synergistic antioxidant effects when certain flavonoids are combined. researchgate.net It would be valuable to investigate whether this compound can enhance the activity of anti-inflammatory or antimicrobial agents in research models. researchgate.net Such studies often use checkerboard assays to determine the nature of the interaction (synergistic, additive, or antagonistic). Understanding these interactions is critical for predicting the behavior of this compound in complex biological environments and for the rational design of combination therapies in research settings.

Q & A

Q. How is Isookaninglucoside structurally characterized, and what analytical techniques are prioritized for its identification?

Methodological Answer: Structural characterization of this compound typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HSQC) is critical for elucidating glycosidic linkages and aglycone moieties . High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive stereochemical data if crystalline forms are obtainable. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection is recommended. Researchers should cross-validate results with literature databases (e.g., SciFinder, PubChem) and report deviations in chemical shifts or retention indices .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Methodological Answer: Bioactivity screening depends on the compound’s hypothesized therapeutic targets. For antioxidant properties, assays like DPPH radical scavenging and FRAP are standard. Anti-inflammatory activity is assessed via COX-2 inhibition assays or TNF-α ELISA in macrophage models. Cytotoxicity studies often employ MTT or resazurin-based assays in cancer cell lines. To ensure reproducibility, researchers must standardize cell culture conditions (e.g., passage number, serum concentration) and include positive/negative controls. Dose-response curves should span at least five concentrations, and IC50 values must be calculated using validated software (e.g., GraphPad Prism) .

Q. What are the challenges in isolating this compound from natural sources, and how can they be mitigated?

Methodological Answer: Natural extraction faces challenges such as low abundance, matrix complexity, and structural similarity to co-occurring glycosides. A tiered approach is recommended:

  • Step 1 : Optimize extraction solvents (e.g., methanol-water gradients) and techniques (ultrasound-assisted extraction) to maximize yield .
  • Step 2 : Use preparative HPLC or centrifugal partition chromatography for purification, guided by TLC or LC-MS tracking.
  • Step 3 : Validate purity via NMR and HPLC-ELSD. Researchers should document solvent ratios, temperature, and pressure settings to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer: Contradictions often arise from variations in experimental models or concentrations. A systematic approach includes:

  • Meta-analysis : Compare data across studies using tools like RevMan, focusing on variables such as cell type, assay duration, and compound stability .
  • Dose-Response Validation : Replicate conflicting experiments under standardized conditions, ensuring iso-osmotic buffers and controlled oxygen levels.
  • Pathway Mapping : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify upstream/downstream effectors. Discrepancies in signaling pathways (e.g., NF-κB vs. MAPK) may reflect cell-specific context .

Q. What computational strategies improve the prediction of this compound’s pharmacokinetic properties?

Methodological Answer: Computational ADME (Absorption, Distribution, Metabolism, Excretion) modeling integrates:

  • Molecular Dynamics Simulations : To predict membrane permeability (e.g., using GROMACS).
  • Docking Studies : AutoDock Vina or Schrödinger Suite assesses binding affinity to metabolic enzymes like CYP450.
  • QSAR Models : Train algorithms on datasets of structurally similar glycosides to estimate logP, bioavailability, and half-life. Researchers must validate predictions with in vitro Caco-2 permeability or microsomal stability assays .

Q. How can synthetic routes for this compound be optimized to reduce by-products and enhance stereochemical fidelity?

Methodological Answer: Key strategies include:

  • Protecting Group Strategy : Use orthogonal groups (e.g., acetyl, benzyl) to minimize side reactions during glycosylation.
  • Catalyst Screening : Test Lewis acids (BF3·Et2O, TMSOTf) for regioselectivity, monitoring reactions via in situ IR or Raman spectroscopy.
  • By-Product Analysis : Employ LC-MS to identify impurities; optimize column chromatography gradients (e.g., heptane:ethyl acetate to methanol:dichloromethane) for separation. Document reaction kinetics and energy profiles (DFT calculations) to refine conditions .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., NMR shifts across solvents, IC50 values in different cell lines) with standard deviations and p-values.
  • Figures : Use schematics to illustrate synthetic pathways or mechanistic hypotheses, annotated with statistical confidence intervals.
  • Reproducibility : Provide raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials, adhering to FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.